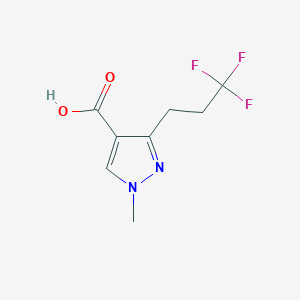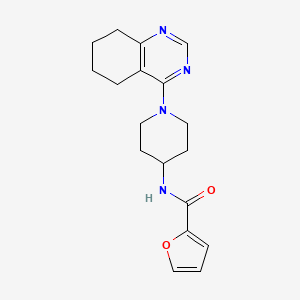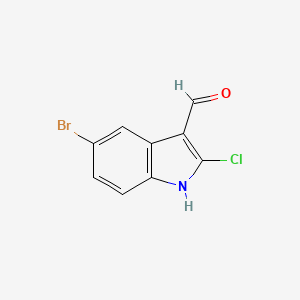
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H5F3N2O2 . It is a white to off-white solid at 20°C . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 295.6±40.0 °C and a predicted density of 1.42±0.1 g/cm3 at 20 °C . It is a white to off-white solid at 20°C .Applications De Recherche Scientifique
Antifungal Activity
This compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have been tested against seven phytopathogenic fungi. Most of these synthesized compounds displayed moderate to excellent antifungal activities .
Fungicide Development
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which this compound belongs to, has been the most outstanding acyl moiety group in recent years. A number of excellent commercial fungicides with this group were successfully developed .
3. Inhibitor of Toxoplasma gondii Enoyl Reductase This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .
Anticancer Activity
Methyl substituted pyrazole carboxylic and carboxamide derivatives of this compound have shown antiproliferative activities against the human cervical cancer cell line .
Synthesis of Pyrazole Derivatives
This compound serves as a core element in the synthesis of pyrazole derivatives. Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles, including this compound, have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents .
Mécanisme D'action
Target of Action
It is used in the synthesis of diaryl ether inhibitors ofToxoplasma gondii enoyl reductase . Enoyl reductase is an enzyme involved in the fatty acid synthesis pathway in many organisms, including fungi and bacteria .
Mode of Action
Based on its use in the synthesis of inhibitors of toxoplasma gondii enoyl reductase, it can be inferred that it may interact with this enzyme, potentially inhibiting its function .
Biochemical Pathways
Inhibition of this enzyme could disrupt the production of fatty acids, affecting the growth and survival of the organism .
Pharmacokinetics
Its physical and chemical properties such as melting point (203 °c), boiling point (2856±400 °C), and solubility in DMSO and Methanol can influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in the synthesis of inhibitors of toxoplasma gondii enoyl reductase, it may contribute to the inhibition of this enzyme, potentially disrupting fatty acid synthesis and affecting the growth and survival of the organism .
Safety and Hazards
Orientations Futures
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides . Due to the increasing global demand for this key intermediate, improved synthesis technologies are being studied . The proposed process has quite good industrial value because of its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations .
Propriétés
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-5(7(14)15)6(12-13)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHOQYVYUWUBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2378111.png)


![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)
![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)


![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)
![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)



![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)